molecular formula C16H17N3O3S B11379702 2-(5-methoxy-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-(5-methoxy-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11379702
M. Wt: 331.4 g/mol
InChI Key: GHABPKCTKUJFGE-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a methoxy group on the benzofuran ring and a thiadiazole moiety attached to an acetamide group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves a multi-step process:

    Formation of the Benzofuran Ring: The initial step involves the synthesis of the benzofuran core. This can be achieved through the cyclization of appropriate phenol derivatives with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzofuran ring using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized separately, often starting from thiosemicarbazide and an appropriate carboxylic acid or ester under dehydrating conditions.

    Coupling of the Benzofuran and Thiadiazole Moieties: The final step involves coupling the benzofuran derivative with the thiadiazole derivative through an acetamide linkage. This can be achieved using acylation reactions with reagents such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated benzofuran, while reduction of the acetamide group may produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-(5-methoxy-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer, inflammation, or neurological disorders.

Industry

In industry, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its unique properties could be leveraged in various industrial applications, including the production of polymers or advanced materials.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methoxy-1-benzofuran-3-yl)acetamide: Lacks the thiadiazole moiety, which may result in different biological activity.

    N-(5-Propyl-1,3,4-thiadiazol-2-yl)acetamide: Lacks the benzofuran ring, which could affect its chemical reactivity and biological properties.

    2-(5-Hydroxy-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide: The hydroxyl group may alter its solubility and reactivity compared to the methoxy derivative.

Uniqueness

The uniqueness of 2-(5-methoxy-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide lies in its combined structural features of the benzofuran and thiadiazole rings, along with the methoxy and acetamide groups

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

2-(5-methoxy-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H17N3O3S/c1-3-4-15-18-19-16(23-15)17-14(20)7-10-9-22-13-6-5-11(21-2)8-12(10)13/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,19,20)

InChI Key

GHABPKCTKUJFGE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CC2=COC3=C2C=C(C=C3)OC

Origin of Product

United States

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